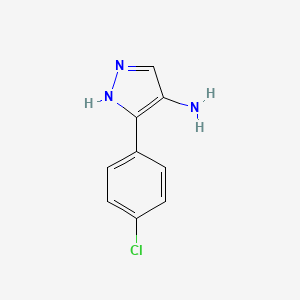

3-(4-氯苯基)-1H-吡唑-4-胺

描述

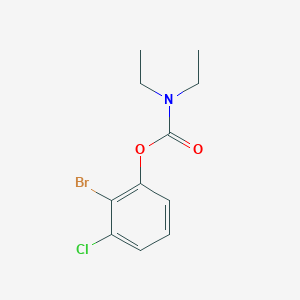

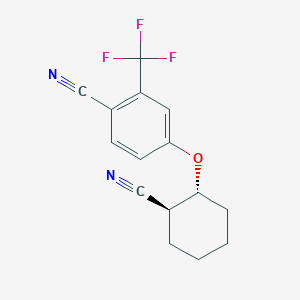

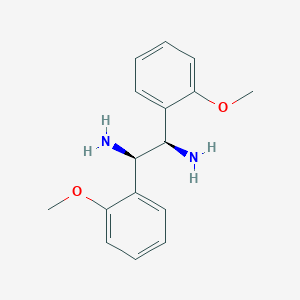

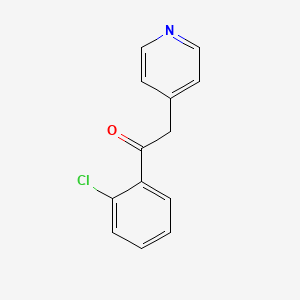

3-(4-Chlorophenyl)-1H-pyrazol-4-amine (CPCP) is a heterocyclic amine that has been widely studied in recent years due to its interesting properties and potential applications. It is a structural analog of the neurotransmitter dopamine and has been used as a model compound for studying the effects of dopamine on various biochemical and physiological processes.

科学研究应用

合成新杂环化合物

已开发出一种有效的合成方法,用于利用吡唑-5-胺衍生物和活化羰基团合成新型杂环化合物,包括吡唑并[3,4-b]吡啶。该过程可用于以良好至优异的产率制备N-融合杂环化合物,展示了该化合物在合成复杂化学结构(Ghaedi et al., 2015)方面的实用性。

异喹啉的催化胺化

使用杂环胺,包括吡唑基衍生物,对1-氯异喹啉进行钯催化胺化,展示了一种简便高效的合成3-(4-氯苯基)取代异喹啉的途径。该方法强调了该化合物在构建具有潜在药理应用(Prabakaran et al., 2010)的杂环骨架方面的作用。

不对称烯丙基胺化

利用二茂铁基吡唑配体进行不对称烯丙基胺化的研究表明可以实现高对映选择性。这项工作强调了3-(4-氯苯基)-1H-吡唑-4-胺衍生物在立体选择性合成中的重要性,有助于手性分子的发展(Togni et al., 1996)。

新型吡唑衍生物

合成具有抗微生物和抗癌性能的新型吡唑衍生物突显了另一个重要应用。由乙酸乙酯 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸酯衍生的化合物展示出有希望的生物活性,展示了该化合物在药物化学(Hafez et al., 2016)中的潜力。

抗癌和抗微生物药剂

一项关于合成和生物评价吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物作为潜在抗肺癌细胞药剂的研究强调了3-(4-氯苯基)-1H-吡唑-4-胺衍生物的治疗潜力。这项研究进一步支持了其在发现和开发新型抗癌药剂(Zhang et al., 2008)中的应用。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of pharmacological activities due to their confirmed biological properties . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Biochemical Pathways

Similar compounds, such as selenium-containing compounds, have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

Similar compounds, such as selenium-containing compounds, have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds, such as selenium-containing compounds, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .

Action Environment

For instance, triclocarban, a compound with a similar chlorophenyl structure, is a white powder that is insoluble in water . This property can affect its distribution and action in the environment.

属性

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLUVMNIIJPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919482 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91857-91-9 | |

| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)